molecular formula C26H38ClNO8S2 B8776475 Tiapamil hydrochloride

Tiapamil hydrochloride

Cat. No. B8776475
M. Wt: 592.2 g/mol
InChI Key: FEEDFNKRGAKOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04073797

Procedure details

10.4 g of 2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide are treated with 5.11 g of N-methyl-homoveratrylamine, 30 ml of N-ethyl-N,N-diisopropylamine and 70 ml of dimethylformamide. The solution is heated at 120° C for 6 hours. After evaporation, the residue is worked-up in a manner analogous to that described in Example 5. There is obtained N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,1,3,3-tetraoxide hydrochloride of melting point 167°-169° C.
Name
2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]1([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=2)[S:10](=[O:12])(=[O:11])[CH2:9][CH2:8][CH2:7][S:6]1(=[O:14])=[O:13].[CH3:25][NH:26][CH2:27][CH2:28][C:29]1[CH:38]=[CH:37][C:34]([O:35][CH3:36])=[C:31]([O:32][CH3:33])[CH:30]=1.C(N(C(C)C)C(C)C)C>CN(C)C=O>[ClH:1].[CH3:33][O:32][C:31]1[CH:30]=[C:29]([CH:38]=[CH:37][C:34]=1[O:35][CH3:36])[CH2:28][CH2:27][N:26]([CH3:25])[CH2:2][CH2:3][CH2:4][C:5]1([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=2)[S:10](=[O:12])(=[O:11])[CH2:9][CH2:8][CH2:7][S:6]1(=[O:14])=[O:13] |f:4.5|

Inputs

Step One
Name
2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide
Quantity
10.4 g
Type
reactant
Smiles
ClCCCC1(S(CCCS1(=O)=O)(=O)=O)C1=CC(=C(C=C1)OC)OC
Name
Quantity
5.11 g
Type
reactant
Smiles
CNCCC1=CC(OC)=C(OC)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation

Outcomes

Product
Name
Type
product
Smiles
Cl.COC=1C=C(CCN(CCCC2(S(CCCS2(=O)=O)(=O)=O)C2=CC(=C(C=C2)OC)OC)C)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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